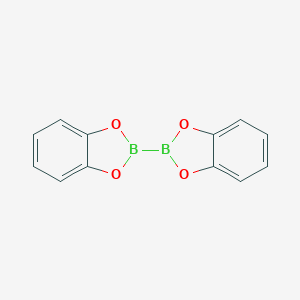

Bis(catecholato)diboron

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBQOWXCLDXZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)B3OC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392951 | |

| Record name | Bis(catecholato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13826-27-2 | |

| Record name | Bis(catecholato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-1,3,2-benzodioxaborol-2-yl)-2H-1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(catecholato)diboron fundamental properties

An In-depth Technical Guide to Bis(catecholato)diboron

Abstract

This compound, with the chemical formula C₁₂H₈B₂O₄, is a pivotal reagent in modern synthetic chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its fundamental properties, including its chemical and physical characteristics, spectral data, and structural features. Detailed experimental protocols for its application are presented, alongside an exploration of its reactivity, particularly its role as a key precursor in metal-catalyzed and metal-free borylation reactions for the formation of carbon-boron bonds.[2][3][4] This document is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile diboron (B99234) compound.

Core Properties of this compound

This compound, also known as 2,2'-Bi-1,3,2-benzodioxaborole, is a white to off-white crystalline solid that is stable under ambient conditions.[1][2][5] Its structure features two boron atoms bridged by two catecholato ligands, which enhances both its stability and reactivity compared to other diboron reagents.[1] This compound is less sterically hindered than its commonly used counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), which can influence its reactivity.[6]

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₈B₂O₄ | [1][2][7] |

| Molecular Weight | 237.81 g/mol | [1][5][7] |

| Appearance | White to off-white powder/solid | [1][5] |

| Melting Point | 189 - 196 °C | [1][7] |

| Boiling Point | 315 - 330 °C | [1] |

| Density | 1.310 g/cm³ | [1] |

| CAS Number | 13826-27-2 | [1][2][7] |

| Purity | ≥97% | [5][7] |

Spectroscopic and Structural Characterization

The electronic properties and structure of this compound (B₂cat₂) have been investigated using various spectroscopic and computational methods. X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) studies have been crucial in understanding the electronic nature of the B-B bond.[8][9] The molecule is planar, possessing D₂h point group symmetry.[9]

Solid-state ¹¹B NMR spectroscopy has been employed to determine the internuclear distance between the two boron atoms, showing excellent agreement with data from single-crystal X-ray diffraction.[10]

| Spectroscopic Data | Observed Values and Characteristics | Citations |

| ¹¹B NMR | A dipolar coupling constant of -2580 ± 130 Hz was estimated between the directly bonded boron atoms. | [10] |

| XPS (B 1s) | A sharp, intense peak is observed at 196.89 eV in the gas phase. | [9] |

| NEXAFS (B K-edge) | An intense lower energy peak appears at 191.362 eV, which is a sensitive probe of the molecule's chemistry. | [9] |

| InChI | 1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | [7] |

| SMILES | c1ccc2ob(oc2c1)-b3oc4ccccc4o3 | [7] |

Reactivity and Applications

This compound is a versatile reagent primarily used for installing boron functionalities into organic molecules.[11] While relatively stable, its B-B bond can be activated to participate in a wide array of chemical transformations.[9][11]

Borylation Reactions

B₂cat₂ is a key reagent in metal-catalyzed C-H borylation reactions, which directly convert C-H bonds to C-B bonds, providing a streamlined route to valuable organoboron compounds.[3] It is also used in metal-free borylation reactions. For instance, a photo-induced, metal-free protocol has been developed for the borylation of unactivated C(sp³)–H bonds using B₂cat₂.[4] The Lewis acid character of the diboron compound favors its activation through interaction with bases, leading to the cleavage of the B-B bond, a key step in these synthetic processes.[9]

Reactions with Diimines

B₂cat₂ reacts with α-diimines without the need for a catalyst.[11] The nature of the products formed depends on the steric and electronic properties of both the diimine and the diboron species.[11][12] This reactivity highlights its utility in synthesizing complex nitrogen- and boron-containing heterocyclic compounds.

Materials Science

In materials science, this compound serves as a building block for boron-containing polymers, which can exhibit enhanced thermal stability and mechanical strength.[1][13] It is also employed in the development of advanced materials such as sensors and catalysts due to its ability to form stable complexes.[1][13]

Experimental Protocols

The following sections provide detailed methodologies for representative experiments involving this compound.

Synthesis of a Borylated Product via Reaction with an α-Diimine

This protocol is adapted from the reaction of this compound with an N,N'-di-substituted α-diimine.[11]

Materials:

-

This compound (B₂cat₂) (50 mg, 0.21 mmol)

-

N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) (85 mg, 0.21 mmol)

-

Toluene (B28343) (5 mL)

-

Hexanes (2 mL)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In an inert atmosphere (e.g., a nitrogen-filled glovebox), add this compound (50 mg) to a solution of the α-diimine (85 mg) in toluene (5 mL) in a small vial.

-

Allow the solution to stand at room temperature for 4 hours.

-

Remove the toluene solvent in vacuo to yield a solid or oil.

-

Redissolve the product in a minimal amount of hexanes (approx. 2 mL).

-

Store the solution at -30 °C to induce crystallization.

-

Collect the crystalline precipitate by filtration and dry in vacuo.

-

Characterize the product using multinuclear NMR spectroscopy and elemental analysis.[11]

Visualized Workflows and Pathways

Diagrams generated using Graphviz DOT language illustrate key processes involving this compound.

Uncatalyzed Reaction with an α-Diimine

The following diagram illustrates the reaction pathway between this compound and an α-diimine, resulting in a 1:1 adduct.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13826-27-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Borylation - Wikipedia [en.wikipedia.org]

- 4. Metal-free, photoinduced remote C(sp 3 )–H borylation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03048B [pubs.rsc.org]

- 5. boronmolecular.com [boronmolecular.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. This compound 97 13826-27-2 [sigmaaldrich.com]

- 8. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03428F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

Bis(catecholato)diboron: A Technical Guide to Synthesis and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(catecholato)diboron, often abbreviated as B₂cat₂, is a tetraalkoxydiboron(4) compound that has become an invaluable reagent in modern organic synthesis. Alongside its pinacol-derived counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), it serves as a key precursor for the introduction of boron moieties into organic molecules. These organoboron compounds are exceptionally versatile building blocks, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The electronic properties of the B-B bond in B₂cat₂ are central to its reactivity; while thermodynamically stable, its Lewis acidic character allows for activation by bases or transition metals, facilitating the cleavage of the B-B bond.[1] This guide provides a detailed overview of the synthesis of this compound, its reaction mechanisms, and experimental protocols for its use.

Synthesis of this compound

The most common and effective synthesis of this compound and its derivatives involves the reaction of tetrakis(dimethylamino)diboron(4), B₂(NMe₂)₄, with the corresponding catechol. This method is efficient and allows for the preparation of various substituted this compound compounds.

General Reaction Scheme

The synthesis proceeds by the displacement of the dimethylamino groups from B₂(NMe₂)₄ by the hydroxyl groups of catechol. The reaction typically forms bis(dimethylamine) adducts as intermediates before yielding the final product.[2]

Experimental Protocol: Synthesis from B₂(NMe₂)₄ and Catechol

This protocol is adapted from established literature procedures for the synthesis of bis-catecholate diborane(4) (B1213185) compounds.[2][3]

Materials:

-

Tetrakis(dimethylamino)diboron(4) (B₂(NMe₂)₄)

-

Catechol (1,2-dihydroxybenzene)

-

Toluene (B28343) (anhydrous)

-

Pentane (B18724) or Hexane (B92381) (anhydrous)

Procedure:

-

In a nitrogen-flushed, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (2.0 equivalents) in anhydrous toluene.

-

To this solution, add a solution of tetrakis(dimethylamino)diboron(4) (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The formation of an intermediate adduct may be observed.

-

After the initial reaction, heat the mixture to reflux to drive the reaction to completion and remove the dimethylamine (B145610) byproduct. The reaction progress can be monitored by observing the cessation of gas evolution or by NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with anhydrous pentane or hexane to remove any soluble impurities.

-

Dry the purified product under high vacuum to yield this compound as a crystalline solid.

Quantitative Data for Synthesis

The synthesis of various substituted this compound compounds from B₂(NMe₂)₄ has been reported with good to excellent yields.

| Product Name | Starting Catechol | Yield (%) | Reference |

| This compound (B₂cat₂) | Catechol | High | [2] |

| Bis(4-methylcatecholato)diboron | 4-Methylcatechol | High | [2] |

| Bis(4-tert-butylcatecholato)diboron | 4-tert-Butylcatechol | High | [2] |

| Bis(3,5-di-tert-butylcatecholato)diboron | 3,5-di-tert-Butylcatechol | High | [2] |

| Bis(3-methoxycatecholato)diboron | 3-Methoxycatechol | 72% | [3] |

Mechanism of Synthesis and Reactivity

Synthesis Mechanism

The formation of B₂cat₂ from B₂(NMe₂)₄ and catechol proceeds through intermediate adducts where dimethylamine is coordinated to the boron centers. These intermediates, such as [B₂(1,2-O₂C₆H₄)₂(NHMe₂)₂], have been characterized and confirm a stepwise displacement mechanism.[2] Heating the reaction mixture facilitates the elimination of dimethylamine to afford the final, stable diboron(4) compound.

Electronic Properties and General Reactivity

The B-B bond in B₂cat₂ is a key determinant of its reactivity. While stable, it possesses significant Lewis acid character, which facilitates its activation upon interaction with Lewis bases or transition metals.[1] This activation polarizes or cleaves the B-B bond, making the boryl fragments available for addition to unsaturated substrates or for participation in cross-coupling reactions.

Mechanisms in Key Reactions

1. Homolytic Cleavage in Reactions with α-Diimines

B₂cat₂ can react with certain α-diimines via a homolytic cleavage of the B-B bond. This pathway is often proposed when radical species are suspected or detected. For instance, reactions with diazabutadiene derivatives have been shown to proceed through this mechanism, leading to formal [2+2] addition products.[4][5] The possibility of a radical-based mechanism is a recurring theme in the chemistry of diboron (B99234) compounds with pyridines and diimines.[4]

2. Adduct Formation and Rearrangement

In other cases, particularly with sterically hindered substrates, the reaction may proceed through the initial formation of a Lewis acid-base adduct between the diimine and the diboron compound. This is followed by a rearrangement to yield the final product. For example, the reaction of B₂cat₂ with a bulky 2,6-diisopropylphenyl derivative of a diimine likely involves an initial cleavage of the B-B bond to form a 1,4-B₂ addition product, which then undergoes a sterically-induced rearrangement.[4]

3. Photoinduced Borylation via EDA Complex

B₂cat₂ is a popular boron source in photoinduced borylation reactions. Computational studies using density functional theory (DFT) have shown that B₂cat₂ can form an electron donor-acceptor (EDA) complex with solvents like dimethylacetamide (DMA).[6] The studies indicate that a 1:2 complex of B₂cat₂ with DMA is formed. Upon excitation with light, charge transfer occurs from the B₂cat₂-DMA complex to an acceptor molecule, which then fragments to form a radical species that couples with the boryl radical.[6]

Applications in Synthesis: Protocols and Data

B₂cat₂ is widely used in transition metal-catalyzed diboration reactions of unsaturated compounds like alkenes and alkynes.[7][8] It is also employed in reductive coupling reactions.[4]

Experimental Protocol: Reaction of B₂cat₂ with an α-Diimine

The following protocol details the synthesis of a diboron compound from B₂cat₂ and N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline).[4]

Materials:

-

This compound (B₂cat₂)

-

N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline)

-

Toluene

-

Hexanes

Procedure:

-

Dissolve this compound (50 mg, 0.21 mmol) in toluene (5 mL).

-

Add N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) (85 mg, 0.21 mmol) to the solution.

-

Allow the solution to stand at room temperature for 4 hours.

-

Remove the solvent in vacuo.

-

Redissolve the product in hexanes (2 mL) and store at -30 °C to induce crystallization.

-

Collect the crystalline precipitate and dry it in vacuo.

Quantitative Data for Representative Reactions

| Reactants | Product | Solvent | Time | Yield (%) | Reference |

| B₂cat₂ + N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) | Compound 3 | Toluene | 4 h | 84 | [4] |

| B₂(1-O-2-S-C₆H₄)₂ + N,N′-(ethane-1,2-diylidene)bis(2,6-diisopropylaniline) | Compound 5 | Toluene | 3 h | 77 | [4] |

Characterization Data for Product 3: [4]

-

¹¹B NMR (Broad): 19.2 ppm, 21.0 ppm (two 3-coordinate boron environments)

-

¹H NMR (Key Signals): 6.66 ppm, 6.44 ppm, 6.16 ppm (single protons from a bridging catecholato group)

-

Melting Point: 76–78 °C (decomposition)

Conclusion

This compound is a cornerstone reagent for the synthesis of organoboron compounds. Its preparation from tetrakis(dimethylamino)diboron (B157049) and catechol is robust and high-yielding. The reactivity of B₂cat₂ is governed by the electronic nature of its B-B bond, allowing for diverse reaction pathways including radical-mediated homolytic cleavage, adduct formation with subsequent rearrangement, and participation in photoinduced EDA complexes. This versatility, particularly in transition metal-catalyzed reactions, secures its role as a critical tool for chemists in academic research and industrial applications, including drug development, where the construction of complex molecular architectures is paramount. Further mechanistic studies, including computational and spectroscopic investigations, continue to deepen the understanding of its reactivity and expand its synthetic utility.

References

- 1. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03428F [pubs.rsc.org]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. A Computational Study of Photoinduced Borylation for Selected Boron Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diborane synthesis [organic-chemistry.org]

Bis(catecholato)diboron: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bis(catecholato)diboron, a key reagent in modern organic synthesis and materials science. This document outlines its chemical identifiers, physical properties, synthesis, and reactivity, with a focus on its application in catalytic reactions. Detailed experimental protocols and visual representations of key reaction pathways are included to support researchers in their practical applications.

Core Data and Identifiers

This compound, also known as 2,2'-Bi-1,3,2-benzodioxaborole, is a versatile and stable diboron (B99234) compound. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Identifier Type | Value |

| CAS Number | 13826-27-2[1][2][3] |

| Molecular Formula | C₁₂H₈B₂O₄[1][2][3] |

| Molecular Weight | 237.81 g/mol [1][2][3] |

| IUPAC Name | 2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole[4] |

| InChI | 1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H[1][2][5][6] |

| InChI Key | WYBQOWXCLDXZNR-UHFFFAOYSA-N[1][2][6] |

| SMILES | c1ccc2ob(oc2c1)-b3oc4ccccc4o3[1][2][5][6] |

| Synonyms | 2,2′-Bi-1,3,2-benzodioxaborole[2][3][5] |

| Appearance | White to off-white powder[3] |

| Melting Point | 189-196 °C (lit.)[1][2][3][5][7] |

| Boiling Point | 315-330 °C (lit.)[3] |

| Purity | ≥97%[1][2][5][7] |

Synthesis and Reactivity

This compound is a valuable reagent in organic chemistry due to the reactivity of its B-B bond.[8] It is frequently used in both metal-catalyzed and metal-free reactions to introduce boron moieties into organic molecules, which can then be further functionalized.[8]

Synthesis

While detailed, novel synthesis protocols are extensive, a common route to diboron compounds like this compound involves the reaction of tetrakis(dimethylamino)diboron (B157049) with catechol.[4]

Key Reactions

This compound is a key player in several important organic transformations:

-

Diboration Reactions: It undergoes addition reactions across carbon-carbon multiple bonds (alkenes and alkynes) in the presence of a transition metal catalyst, typically platinum-based, to yield 1,2-diborylated compounds.[9]

-

Precursor for Suzuki-Miyaura Cross-Coupling: this compound is used to synthesize aryl and vinyl boronates from the corresponding halides or triflates in a palladium-catalyzed reaction known as the Miyaura borylation.[10] These boronates are crucial nucleophilic partners in the subsequent Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.[11]

-

Reductive Coupling: It can participate in the reductive coupling of imines.[1]

-

Homolytic Cleavage: The B-B bond can be cleaved homolytically by certain reagents like diazabutadiene derivatives.[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of Compound 3 via Reaction with an α-diimine

This protocol describes the reaction of this compound with N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) as reported by Geier et al.[1]

Materials:

-

This compound (50 mg, 0.21 mmol)

-

N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) (85 mg, 0.21 mmol)

-

Toluene (5 mL)

-

Hexanes

Procedure:

-

Dissolve this compound in 5 mL of toluene.

-

Add N,N′-(butane-2,3-diylidene)bis(2,6-diisopropylaniline) to the solution.

-

Allow the solution to stand for 4 hours at room temperature.

-

Remove the solvent in vacuo.

-

Redissolve the product in 2 mL of hexanes.

-

Store the solution at -30 °C to induce crystallization.

-

Collect the crystalline precipitate and dry in vacuo.

-

Yield: 114 mg (84%).[1]

Protocol 2: Miyaura Borylation of Aryl Halides

This is a general procedure for the palladium-catalyzed borylation of aryl halides with a diboron reagent, which can be adapted for this compound. This reaction is a crucial first step for a one-pot borylation/Suzuki-Miyaura cross-coupling.[12][13]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (or another diboron reagent)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Base (e.g., Potassium Acetate, KOAc)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a dry flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base in the solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The resulting boronate can be isolated or used directly in a subsequent Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and workflows involving this compound.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Caption: Workflow for a one-pot borylation/Suzuki-Miyaura cross-coupling.

Caption: Simplified pathway for the reductive coupling of imines.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diborane synthesis [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Revealing the electronic properties of the B–B bond: the bis-catecholato diboron molecule - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03428F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Bis(catecholato)diboron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of bis(catecholato)diboron (B₂cat₂). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols for determining these crucial parameters.

Core Properties of this compound

This compound is a white crystalline solid with a melting point of 195–198 °C.[1] It is a key reagent in organic synthesis, particularly in metal-catalyzed diboration reactions.[1]

Solubility Data

Quantitative solubility data for this compound is not widely available in the literature. However, qualitative descriptions and observations from various sources provide guidance on its solubility characteristics. The compound is generally described as being sparingly soluble in common organic solvents.[1] The presence of catecholato ligands, which contain hydroxyl groups, is suggested to contribute to its solubility in polar solvents.[2]

| Solvent Type | Qualitative Solubility | Reference |

| Polar Solvents | The presence of hydroxyl groups in the catechol ligands contributes to its solubility.[2] It is soluble in ethanol.[3] | CymitQuimica[2], China Chemicals[3] |

| Organic Solvents | Described as "sparingly soluble in common organic solvents" and also as "soluble in many organic solvents".[1][4] It can be crystallized from a mixture of toluene (B28343) and pentane.[1] | ResearchGate[1], Benchchem[4] |

| Aqueous Solvents | While not explicitly stated for B₂cat₂, related diboron (B99234) compounds like bis(pinacolato)diboron (B136004) are known to be sensitive to moisture and can be hydrolyzed.[4] It is generally considered insoluble in water. | Benchchem[4] |

Stability Profile

This compound is considered stable under normal, anhydrous conditions.[5] However, its stability is influenced by several factors, primarily exposure to moisture, air, and strong oxidizing agents.[1][5]

| Condition | Stability Observation | Reference |

| General Handling | Stable under normal conditions.[5] It should be stored in a tightly closed container in a cool, dry place.[1] | TCI Chemicals[5], ResearchGate[1] |

| Moisture/Air Exposure | Sensitive to moisture and can be hydrolyzed.[4] Exposure to air should be avoided.[5] Some derivatives have been found to be air- and water-stable in the solid state.[6] | Benchchem[4], TCI Chemicals[5], RSC Publishing[6] |

| Incompatible Materials | Incompatible with strong oxidizing agents.[1] | ResearchGate[1] |

| Thermal Stress | Melts at 195–198 °C.[1] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and boron oxides.[5] | ResearchGate[1], TCI Chemicals[5] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on established analytical techniques and may require optimization for this specific compound.

Protocol 1: Determination of Aqueous Solubility by Titration

This protocol is adapted from methods used for determining the solubility of other boron-containing compounds.

Objective: To determine the aqueous solubility of this compound at various temperatures.

Materials:

-

This compound

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Bromocresol green indicator

-

Temperature-controlled water bath

-

Erlenmeyer flasks

-

Burette

-

Pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of deionized water in an Erlenmeyer flask to create a slurry.

-

Place the flask in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the slurry for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

-

Sampling:

-

Carefully pipette a known volume (e.g., 10.0 mL) of the clear supernatant into a clean Erlenmeyer flask, avoiding any solid particles.

-

-

Titration:

-

Add a few drops of bromocresol green indicator to the flask containing the sample.

-

Titrate the sample with the standardized HCl solution until the indicator changes color from blue to green (the endpoint).

-

Record the volume of HCl used.

-

-

Calculation:

-

Calculate the molarity of the borate (B1201080) species in the sample based on the stoichiometry of the reaction with HCl.

-

Convert the molarity to solubility in g/100 mL.

-

-

Repeat:

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To develop a stability-indicating HPLC method and to evaluate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials and Equipment:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl, H₂SO₄)

-

Bases (e.g., NaOH)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

C18 HPLC column

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

-

The detection wavelength should be chosen based on the UV absorbance maximum of this compound.

-

-

Forced Degradation Studies:

-

Hydrolysis: Dissolve this compound in solutions of different pH (e.g., acidic, neutral, and basic) and monitor the degradation over time by HPLC.

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) and analyze the sample at various time points.

-

Photostability: Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber and analyze for degradation.

-

Thermal Stability: Heat a solid sample of this compound in an oven at elevated temperatures and analyze for degradation.

-

-

Analysis:

-

Inject samples from the stress studies into the HPLC system.

-

Quantify the amount of this compound remaining and the amount of each degradation product formed.

-

Peak purity analysis using a diode array detector or mass spectrometry can be used to confirm that the peak for this compound is free from co-eluting degradants.

-

Visualizations

Synthesis Workflow

Caption: Synthetic routes to this compound.

Factors Affecting Stability

Caption: Key factors influencing the stability of this compound.

Solubility Determination Workflow

Caption: General workflow for determining the solubility of this compound.

References

The Synthetic Workhorse: A Technical Guide to Diboron(4) Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diboron(4) compounds, most notably bis(pinacolato)diboron (B136004) (B2pin2), have transitioned from a structural curiosity to an indispensable tool in modern organic synthesis over the past few decades.[1][2] Their remarkable versatility and stability have established them as key reagents for the formation of carbon-boron bonds, which are pivotal intermediates in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] Organoboron compounds are valued for their low toxicity and the ease with which the boron moiety can be stereospecifically converted into a wide array of functional groups.[4] This technical guide provides an in-depth overview of the core applications of diboron(4) compounds in organic synthesis, with a focus on practical experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Applications and Methodologies

The utility of diboron(4) compounds, particularly B2pin2, spans a wide range of transformations, primarily centered on the introduction of a boryl group onto an organic scaffold. These reactions can be broadly categorized into metal-catalyzed and metal-free processes.

Palladium-Catalyzed Miyaura Borylation of Aryl and Vinyl Halides

The Miyaura borylation is a cornerstone of modern cross-coupling chemistry, enabling the synthesis of aryl- and vinylboronates from the corresponding halides and triflates.[5][6] These products are stable, easily handled, and serve as direct precursors for the widely used Suzuki-Miyaura cross-coupling reaction.[3][5]

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

A representative procedure for the palladium-catalyzed borylation of an aryl bromide is as follows:

-

Reaction Setup: To a dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), a palladium catalyst such as PdCl2(dppf) (3 mol%) or a combination of a palladium precursor like Pd2(dba)3 and a phosphine (B1218219) ligand like XPhos, and a base, typically potassium acetate (B1210297) (KOAc, 3.0 mmol) or potassium phenoxide (KOPh).[5][7][8]

-

Solvent: Add a suitable anhydrous solvent, such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO).[5][7]

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for the required time (typically 1-16 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[7][8]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired arylboronate ester.[7]

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl2(dppf) | KOAc | DMSO | 80 | 16 | 85-98 | [9] |

| Pd2(dba)3 / XPhos | KOAc | 1,4-Dioxane | 110 | 0.3 | ~60 | [7] |

| PdCl2(PPh3)2 / PPh3 | KOPh | Toluene | 50 | 1-3 | 85-95 | [8] |

Copper-Catalyzed Borylation of Unsaturated Systems

Copper catalysis offers a cost-effective and efficient alternative for the borylation of various unsaturated substrates, including α,β-unsaturated ketones and allenes.[10][11] These reactions often proceed under mild conditions with high regio- and stereoselectivity.

Experimental Protocol: Copper-Catalyzed β-Borylation of an α,β-Unsaturated Ketone

The following is a general procedure for the copper-catalyzed conjugate borylation of an α,β-unsaturated enone:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the α,β-unsaturated ketone (0.5 mmol), bis(pinacolato)diboron (0.5 mmol), a copper(I) source such as CuCl or a copper(II) salt that can be reduced in situ (e.g., Cu(NO3)2·3H2O with a heterogeneous catalyst like Cu3(BTC)2), and a base (e.g., cesium carbonate, Cs2CO3, 0.12 mmol).[3]

-

Solvent: Add an appropriate solvent, such as acetonitrile (B52724) or dimethylformamide (DMF).[3]

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the necessary duration, monitoring for completion.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is typically filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield the β-borylated product.[3]

| Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu3(BTC)2 | Cs2CO3 | Acetonitrile | 60 | 94 | [3] |

| CuCl | KOAc | DMF | Room Temp | High | [10] |

Iridium-Catalyzed C-H Borylation of Arenes

A significant advancement in C-B bond formation is the direct borylation of C-H bonds, which circumvents the need for pre-functionalized substrates. Iridium complexes are particularly effective catalysts for this transformation, often exhibiting high regioselectivity governed by steric factors.[1][6][12]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene

A typical procedure for the iridium-catalyzed C-H borylation of an aromatic compound is as follows:

-

Catalyst Preparation: In a glovebox, an iridium precursor such as [Ir(OMe)(COD)]2 and a ligand, for example, a bipyridine derivative like 3,4,7,8-tetramethyl-1,10-phenanthroline, are combined in a suitable solvent.[1]

-

Reaction Setup: To a reaction vial, add the arene (if solid), bis(pinacolato)diboron, and the prepared iridium catalyst solution. If the arene is a liquid, it can be used as the solvent.[12]

-

Reaction Conditions: The reaction vial is sealed and heated to the desired temperature (e.g., 60-110 °C) for several hours.[6][12]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the arylboronate ester.[6]

| Iridium Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Ir(OMe)(COD)]2 | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Benzene | 60 | 6 | Quantitative | [2] |

| [Ir(OMe)(COD)]2 | 1,3-dicyclohexylimidazol-2-ylidene (ICy) | Methylcyclohexane | 110 | 4 | Good to Excellent | [6] |

Metal-Free Borylation Reactions

Recent developments have led to metal-free borylation methods, which offer advantages in terms of cost and potential metal contamination in the final products.[13][14] These reactions are often promoted by Lewis bases or proceed via photoinduced radical pathways.[13][15]

Experimental Protocol: Metal-Free Diboration of an Alkyne

A representative procedure for the photoinduced, organophosphine-catalyzed diboration of a terminal alkyne is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne, bis(pinacolato)diboron, and an organophosphine catalyst (e.g., tris(o-methylphenyl)phosphine) in an appropriate solvent.[15]

-

Reaction Conditions: Irradiate the reaction mixture with a light source (e.g., a high-pressure mercury lamp) at room temperature for the required duration. The reaction should be carried out under an inert atmosphere.[15]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to afford the vicinal trans-diborated alkene.[15]

| Catalyst | Conditions | Stereoselectivity (trans:cis) | Reference |

| Tris(o-methylphenyl)phosphine | Photoirradiation (Hg lamp) | 95:5 | [15] |

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-catalyzed borylation of α-alkoxy allenes with bis(pinacolato)diboron: efficient synthesis of 2-boryl 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Lewis Acid Character of Bis(catecholato)diboron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(catecholato)diboron (B₂cat₂) is a versatile and widely utilized reagent in modern organic synthesis, primarily known for its role in diboration reactions. While its synthetic utility is well-established, a deeper understanding of its fundamental electronic properties, particularly its Lewis acidic character, is crucial for optimizing existing applications and designing novel catalytic systems. This technical guide provides a comprehensive overview of the Lewis acid character of B₂cat₂, consolidating key theoretical and experimental findings. It includes a summary of quantitative Lewis acidity parameters, detailed experimental protocols for their determination, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers in academia and industry, including those in the field of drug development where boron-containing compounds are of increasing interest.

Introduction to the Lewis Acidity of this compound

Diboron(4) compounds, such as bis(pinacolato)diboron (B136004) (B₂pin₂) and this compound (B₂cat₂), are generally considered to be Lewis acids due to the presence of vacant p-orbitals on the boron atoms. This Lewis acidic nature is fundamental to their reactivity, particularly in processes that involve the activation of the B-B bond. The interaction of B₂cat₂ with Lewis bases can lead to the formation of adducts, which in turn facilitates the cleavage of the B-B bond and the subsequent transfer of one or both boryl groups to a substrate.[1]

The electronic structure of B₂cat₂ is characterized by π-interactions between the oxygen lone pairs of the catecholato ligands and the vacant p-orbitals of the boron atoms. These interactions influence the electron density at the boron centers and, consequently, their Lewis acidity. The molecule's Lewis acid character is primarily associated with the antibonding π*(B-B) orbitals, which are localized on the boron atoms and can accept electron density from Lewis bases.[1]

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. Two of the most common and relevant methods for organoboron compounds are the Gutmann-Beckett method, which provides an empirical measure of Lewis acidity through NMR spectroscopy, and the calculation of Fluoride (B91410) Ion Affinity (FIA), a theoretical descriptor of Lewis acidity.

Data Presentation

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boron Compounds

| Compound | Probe Molecule | Solvent | ³¹P NMR Shift (δ) of Adduct (ppm) | Acceptor Number (AN) | Reference |

| B(C₆F₅)₃ | Et₃PO | C₆D₆ | - | 65.6 | [2] |

| BCl₃ | Et₃PO | - | - | - | [3] |

| BBr₃ | Et₃PO | - | - | - | [3] |

| This compound | Et₃PO | C₆D₆ / CD₂Cl₂ | Data not available | Data not available |

Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Boron Compounds

| Compound | Computational Method | Basis Set | FIA (kJ/mol) | Reference |

| BF₃ | - | - | 342 | [4] |

| BCl₃ | - | - | - | [4] |

| B(C₆F₅)₃ | - | - | 452 | [4] |

| This compound | DFT / ab initio | - | Data not available |

Note: The absence of specific data for this compound highlights a knowledge gap in the literature and an opportunity for future research.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tetrakis(dimethylamino)diboron (B157049) with catechol. A related procedure for a similar diboron (B99234) compound, bis(pinacolato)diboron, is well-documented and can be adapted.[5] A general procedure is as follows:

Materials:

-

Tetrakis(dimethylamino)diboron

-

Catechol

-

Toluene (anhydrous)

-

Ethereal solution of hydrogen chloride

-

Pentane (anhydrous)

-

Nitrogen gas atmosphere

-

Standard Schlenk line and glassware

Procedure:

-

In a nitrogen-flushed, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve tetrakis(dimethylamino)diboron in anhydrous toluene.

-

Prepare a solution of catechol in anhydrous toluene.

-

Cool the flask containing the tetrakis(dimethylamino)diboron solution in an ice-water bath.

-

Slowly add the catechol solution to the cooled and stirred reaction mixture.

-

After the addition of catechol, slowly add a pre-titrated ethereal solution of hydrogen chloride to the reaction mixture while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting precipitate of dimethylamine (B145610) hydrochloride is removed by filtration under a nitrogen atmosphere.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system, such as toluene/pentane. The colorless crystalline product is collected by filtration and dried under vacuum.

Determination of Lewis Acidity by the Gutmann-Beckett Method

The Gutmann-Beckett method provides an empirical measure of Lewis acidity by quantifying the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[3]

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating NMR solvent (e.g., C₆D₆ or CD₂Cl₂)

-

NMR tubes and spectrometer

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent.

-

In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the Et₃PO stock solution.

-

Acquire the ³¹P NMR spectrum of the solution.

-

The observed chemical shift (δ_sample) of the Et₃PO-B₂cat₂ adduct is recorded.

-

The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the chemical shift of free Et₃PO in hexane.[3]

Computational Protocols

Calculation of Fluoride Ion Affinity (FIA)

The Fluoride Ion Affinity (FIA) is a theoretical measure of the gas-phase Lewis acidity of a compound. It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion.[6]

Computational Method:

-

Geometry Optimization: The geometries of the Lewis acid (this compound) and its fluoride adduct ([B₂cat₂F]⁻) are optimized using density functional theory (DFT) or a higher-level ab initio method. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) should be employed.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Enthalpy Calculation: The total electronic energies of the optimized structures are calculated. The gas-phase enthalpy of each species at 298.15 K is then determined by adding the ZPVE and thermal corrections to the electronic energy.

-

FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the following reaction: B₂cat₂ + F⁻ → [B₂cat₂F]⁻ FIA = -ΔH = - [H([B₂cat₂F]⁻) - (H(B₂cat₂) + H(F⁻))]

Signaling Pathways and Experimental Workflows

While "signaling pathways" are typically associated with biological systems, in the context of the Lewis acidity of B₂cat₂, we can visualize the reaction mechanisms and experimental workflows.

Lewis Base Activation of this compound

The interaction of B₂cat₂ with a Lewis base (LB) is the initial step in many of its reactions. This can be represented as an equilibrium, leading to the formation of a Lewis acid-base adduct.

Caption: Lewis base activation of this compound.

Experimental Workflow for Gutmann-Beckett Determination

The workflow for determining the Acceptor Number of B₂cat₂ involves a series of well-defined steps.

Caption: Workflow for Gutmann-Beckett analysis.

Catalytic Cycle for Hydroboration

The Lewis acidic nature of B₂cat₂ is central to its catalytic activity. In hydroboration reactions, for instance, a plausible metal-free mechanism involves the activation of an alkyne by the Lewis acidic boron center. A simplified representation of a proposed catalytic cycle is shown below.

Caption: Simplified hydroboration catalytic cycle.

Conclusion

The Lewis acid character of this compound is a cornerstone of its rich and diverse reactivity. A thorough understanding of its electronic structure and its interactions with Lewis bases is paramount for the rational design of new synthetic methodologies and catalytic systems. While this guide provides a framework for understanding and quantifying the Lewis acidity of B₂cat₂, the lack of specific experimental and computational data in the literature presents a clear avenue for future research. Such studies will undoubtedly contribute to the broader application of this important reagent in various fields, including materials science and drug discovery.

References

- 1. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Bis(catecholato)diboron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for bis(catecholato)diboron, a versatile reagent in organic synthesis and materials science. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹¹B | Solid State | 28.1 | - | Isotropic chemical shift determined by solid-state NMR.[1] |

| THF-d₈ | 28 | Broad signal | Observed in solution. |

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the available literature. However, analysis of related boronate esters suggests that characteristic peaks would include B-O stretching vibrations, typically observed in the region of 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including fragmentation patterns under electron ionization (EI), for this compound is not explicitly reported in the surveyed literature. The nominal mass of the molecule is 238 g/mol .

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of tetrakis(dimethylamino)diboron (B157049) (B₂(NMe₂)₄) with catechol.[2][3] This procedure is analogous to the synthesis of other tetraalkoxydiboron compounds, such as bis(pinacolato)diboron.[4][5]

General Procedure:

-

Reaction Setup: A reaction flask is charged with tetrakis(dimethylamino)diboron and an appropriate solvent (e.g., toluene).

-

Addition of Catechol: A solution of catechol in the same solvent is added to the flask.

-

Reaction with HCl: The reaction mixture is cooled in an ice-water bath, and a solution of hydrogen chloride in diethyl ether is added dropwise. This step is crucial for the removal of the dimethylamine (B145610) byproduct as its hydrochloride salt.

-

Workup: The precipitate of dimethylamine hydrochloride is removed by filtration. The filtrate is then concentrated, and the crude product is purified, typically by recrystallization from a suitable solvent like pentane.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(catecholato)diboron

For Immediate Release

A comprehensive technical guide addressing the safety and handling protocols for Bis(catecholato)diboron, a pivotal reagent in modern organic synthesis, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's hazard profile, proper handling and storage procedures, and emergency response measures.

This compound is an increasingly utilized compound in cross-coupling reactions and the synthesis of complex organic molecules.[1][2] Its unique reactivity and stability make it a valuable tool in pharmaceutical development and materials science.[1] However, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

There are differing classifications regarding the hazards of this compound. One supplier identifies it as causing skin and serious eye irritation.[3] Conversely, another supplier classifies it as not a hazardous substance or mixture.[4] Given this discrepancy, it is prudent to handle the compound with care, assuming it to be an irritant.

Table 1: Hazard Identification

| Hazard Classification | Description | Source |

| Skin Irritation | Causes skin irritation (Category 2) | [3] |

| Eye Irritation | Causes serious eye irritation (Category 2) | [3] |

| Hazardous Substance | Not a hazardous substance or mixture | [4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈B₂O₄ | |

| Molecular Weight | 237.81 g/mol | |

| Appearance | White to off-white crystalline powder or crystals | |

| Melting Point | 189-196 °C (lit.) | |

| Stability | Stable under normal conditions.[4] Moisture sensitive. | [3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

| PPE | Specification | Source |

| Eye Protection | Safety glasses with side-shields or goggles. | [3] |

| Hand Protection | Chemical resistant gloves (e.g., nitrile rubber). | [3] |

| Respiratory Protection | Dust mask (e.g., N95 type) if dust is generated. | |

| Skin and Body Protection | Laboratory coat. | [3] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[3]

Storage Requirements

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Protect from moisture.[3] The compound should be kept under an inert gas atmosphere.[3]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Spill Response

In case of a spill, avoid dust formation.[4] Use a dust suppressant if necessary. Sweep up the material and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation.

Reactivity and Incompatibilities

This compound is a reactive compound, particularly in the presence of a catalyst.[5] It is incompatible with strong oxidizing agents.

Caption: Chemical incompatibility diagram for this compound.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

By adhering to these safety and handling precautions, researchers can effectively utilize this compound while minimizing potential risks in the laboratory. This guide serves as a foundational resource for the safe integration of this versatile reagent into pioneering research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Bis(catecholato)diboron in Metal-Free Borylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(catecholato)diboron (B₂cat₂) has emerged as a pivotal reagent in the field of organic synthesis, particularly in the development of metal-free borylation reactions. These reactions offer a milder and often more sustainable alternative to traditional transition-metal-catalyzed methods for the formation of carbon-boron bonds. The resulting organoboron compounds are highly valuable synthetic intermediates due to their versatility in a wide array of chemical transformations, including Suzuki-Miyaura cross-coupling reactions. This document provides detailed application notes and experimental protocols for key metal-free borylation reactions utilizing B₂cat₂.

Metal-Free Radical Borylation of Alkyl and Aryl Iodides

This protocol describes a metal-free method for the borylation of a broad range of alkyl and aryl iodides using this compound under mild, photoinduced conditions. The reaction proceeds via a radical mechanism and demonstrates high functional group tolerance.[1][2]

Reaction Principle

The reaction is initiated by the light-mediated homolysis of the carbon-iodine bond, generating an alkyl or aryl radical. This radical then adds to this compound, followed by a series of steps to yield the corresponding boronic ester.[1][2]

Experimental Protocol

A general procedure for the radical borylation of iodides is as follows:

-

To an oven-dried reaction vessel, add the alkyl or aryl iodide (1.0 equiv.), this compound (2.0-4.0 equiv.), and the appropriate solvent (e.g., N,N-dimethylformamide, DMF).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Irradiate the mixture with a blue LED lamp (10 W) at room temperature for 24 hours.

-

Upon completion, as monitored by TLC or GC-MS, the solvent is removed under reduced pressure.

-

Due to the potential instability of the catechol boronate esters, a transesterification step is often performed. Add pinacol (B44631) (4.0 equiv.) and triethylamine (B128534) (NEt₃) to the crude product and stir for 1 hour at room temperature.

-

Purify the resulting pinacol boronate ester by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the reaction yields for a variety of substrates under optimized conditions.

| Entry | Substrate | B₂cat₂ (equiv.) | Solvent | Yield (%) |

| 1 | 1-Iodooctane | 4.0 | DMF | 88 |

| 2 | 3-Methylbutyliodide | 4.0 | DMF | 80 |

| 3 | 1-Chloro-6-iodohexane | 4.0 | DMF | 94 |

| 4 | Iodobenzene | 2.0 | DMF | 75 |

| 5 | 4-Iodotoluene | 2.0 | DMF | 82 |

| 6 | 1-Iodonaphthalene | 2.0 | DMF | 85 |

Yields are for the isolated pinacol boronate ester after transesterification.[2]

Reaction Workflow

Caption: Experimental workflow for the metal-free radical borylation of iodides.

Metal-Free, Photoinduced Remote C(sp³)–H Borylation

This innovative method allows for the borylation of unactivated C(sp³)–H bonds at a position remote from a functional group, specifically an O-oxalate hydroxamic ester. This reaction proceeds without the need for a photocatalyst or any metal additives, relying solely on light irradiation.[3][4][5]

Reaction Principle

The reaction is initiated by the photoinduced formation of a complex between DMF and B₂cat₂, which then activates the O-oxalate hydroxamic ester. This leads to the generation of an amidyl radical, which subsequently undergoes a 1,5-hydrogen atom transfer (HAT) to create a C-centered radical. This carbon radical is then trapped by B₂cat₂ to afford the borylated product.[3][4][5]

Experimental Protocol

A typical procedure for the remote C(sp³)–H borylation is as follows:

-

In a reaction vial, dissolve the O-oxalate hydroxamic ester substrate (1.0 equiv.) and this compound (2.0 equiv.) in N,N-dimethylformamide (DMF).

-

Seal the vial and irradiate the mixture with blue LEDs at room temperature for the specified time (typically 12-24 hours).

-

After the reaction is complete, remove the DMF under vacuum.

-

For purification and stabilization, the crude catechol boronate is transesterified with pinacol and triethylamine in a suitable solvent like dichloromethane (B109758) (DCM) for 1 hour.

-

The resulting pinacol boronate ester is then purified by flash column chromatography.

Quantitative Data Summary

The table below showcases the yields for the borylation of various substrates with remote C(sp³)–H bonds.

| Entry | Substrate Derivative | Position of Borylation | Yield (%) |

| 1 | Adamantane | Tertiary C-H | 98 |

| 2 | Cyclohexane | Secondary C-H | 85 |

| 3 | Gemfibrozil amine | Tertiary C-H | 70 |

| 4 | Linear Alkane | Secondary C-H | 75 |

Yields are for the isolated pinacol boronate ester after transesterification.[3]

Proposed Reaction Mechanism

Caption: Proposed mechanism for remote C(sp³)–H borylation.

Metal-Free Deoxygenative Borylation of Ketones and Aldehydes

This protocol details the direct deoxygenative borylation of ketones and aldehydes using this compound. The reaction is facilitated by N,N-dimethylacetamide (DMA) which acts as both a solvent and a promoter.[6]

Reaction Principle

Detailed density functional theory (DFT) calculations suggest that DMA induces the isomerization of B₂cat₂. The B-B bond of the reactive isomer then adds to the C=O bond of the carbonyl compound. This is the rate-limiting step for the reaction. DMA also facilitates the deoxygenation and subsequent borylation steps.[6]

Experimental Protocol

The general experimental procedure is as follows:

-

Place the ketone or aldehyde (1.0 equiv.) and this compound (B₂cat₂, 1.5-3.0 equiv.) in an oven-dried Schlenk tube.

-

Add anhydrous N,N-dimethylacetamide (DMA) under an inert atmosphere.

-

Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction to room temperature and remove the solvent under high vacuum.

-

The crude product can be purified by distillation or crystallization. For ease of handling and purification, transesterification to the corresponding pinacol boronate ester is recommended.

Quantitative Data Summary

The following table presents the yields for the deoxygenative borylation of representative carbonyl compounds.

| Entry | Substrate | B₂cat₂ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | 3.0 | 120 | 24 | 78 |

| 2 | Benzophenone | 2.0 | 100 | 18 | 85 |

| 3 | Cyclohexanone | 2.5 | 110 | 20 | 72 |

| 4 | Benzaldehyde | 1.5 | 80 | 12 | 91 |

Yields are for the isolated borylated product.[6]

Logical Relationship of Key Steps

References

- 1. d-nb.info [d-nb.info]

- 2. Metal‐Free Radical Borylation of Alkyl and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free, photoinduced remote C(sp 3 )–H borylation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03048B [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Metal-free, photoinduced remote C(sp3)–H borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Bis(catecholato)diboron

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed cross-coupling reaction, particularly the Miyaura borylation, is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds.[1] These borylated intermediates are crucial building blocks in subsequent Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including pharmaceuticals and materials.[2][3] While bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly employed diboron (B99234) reagent in these transformations, bis(catecholato)diboron (B₂cat₂) represents a related and important reagent.[4][5]

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of aryl halides with diboron reagents to synthesize arylboronic esters. While specific, optimized protocols for this compound are less prevalent in the literature, the general principles and procedures established for the widely used bis(pinacolato)diboron serve as an excellent starting point. The provided protocols can be adapted for this compound, likely with some optimization of reaction conditions.

Reaction Principle and Workflow

The core of this methodology is the Miyaura borylation, a palladium-catalyzed reaction between an aryl halide (or triflate) and a diboron reagent in the presence of a base to form an arylboronic ester.[3][6] The resulting boronic esters are stable and can be readily used in subsequent Suzuki-Miyaura cross-coupling reactions.[2]

Catalytic Cycle of Miyaura Borylation

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

Synthesis of Arylboronates using Bis(catecholato)diboron: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronates are indispensable reagents in modern organic synthesis, serving as key building blocks in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, heavily relies on the availability of a diverse range of arylboronic acids and their esters. Among the various methods for synthesizing arylboronates, the transition metal-catalyzed cross-coupling of aryl halides with diboron (B99234) reagents has emerged as a powerful and versatile strategy. This application note focuses on the use of bis(catecholato)diboron (B₂cat₂) as a robust and efficient reagent for the synthesis of arylboronates.

This compound is an air-stable, crystalline solid that serves as a valuable alternative to the more commonly used bis(pinacolato)diboron (B136004) (B₂pin₂). The catecholboronate esters formed using B₂cat₂ can offer different reactivity profiles and are readily converted to the corresponding boronic acids. This document provides detailed protocols for palladium- and copper-catalyzed synthesis of arylboronates using B₂cat₂, along with data on substrate scope and reaction efficiency to guide researchers in their synthetic endeavors.

Reaction Mechanisms and Workflows

The synthesis of arylboronates from aryl halides using this compound is typically achieved through a catalytic cycle involving a transition metal, most commonly palladium or copper. The generalized mechanism involves the oxidative addition of the aryl halide to the low-valent metal catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate product and regenerate the active catalyst.

Palladium-Catalyzed Borylation of Aryl Halides

The palladium-catalyzed Miyaura borylation is a widely adopted method for the synthesis of arylboronates. The catalytic cycle for the reaction of an aryl halide with this compound is depicted below.

Copper-Catalyzed Borylation of Aryl Halides

Copper catalysis provides a cost-effective and efficient alternative to palladium for the synthesis of arylboronates. The mechanism is believed to involve a copper-boryl intermediate.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of arylboronates using this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Borylation of Aryl Halides

This protocol is adapted from general procedures for Miyaura borylation.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.1 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., SPhos, XPhos, 2-10 mol%)

-

Base (e.g., KOAc, K₃PO₄, 2.0-3.0 mmol)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF, 5-10 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating source

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the flask or tube and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the filter cake with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired aryl catecholboronate.

Protocol 2: Copper-Catalyzed Borylation of Aryl Halides

This protocol provides a general method for the copper-catalyzed synthesis of arylboronates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Copper catalyst (e.g., CuI, CuCl, 5-10 mol%)

-

Ligand (e.g., an N-heterocyclic carbene (NHC) precursor or a phosphine, 10-20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, 2.0-3.0 mmol)

-

Anhydrous and degassed solvent (e.g., DMSO, DMF, NMP, 5-10 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating source

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the aryl halide, this compound, copper catalyst, ligand, and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the reaction vessel and stir the mixture at the desired temperature (typically 100-140 °C) for the specified time (typically 12-48 hours).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the pure aryl catecholboronate.

Quantitative Data and Substrate Scope